molecular formula C18H15Cl2N3O2 B13412483 8-Chloro-6-(2-chlorophenyl)-6-methoxy-1-methyl-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepine

8-Chloro-6-(2-chlorophenyl)-6-methoxy-1-methyl-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepine

Cat. No.: B13412483
M. Wt: 376.2 g/mol
InChI Key: QZIBEZONWWJOAK-UHFFFAOYSA-N
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Description

8-Chloro-6-(2-chlorophenyl)-6-methoxy-1-methyl-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepine is a complex organic compound belonging to the class of triazolobenzodiazepines These compounds are known for their diverse pharmacological properties, including anxiolytic, sedative, and anticonvulsant effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-6-(2-chlorophenyl)-6-methoxy-1-methyl-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepine typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-chlorobenzoyl chloride with 2-amino-5-chlorobenzophenone to form an intermediate, which is then cyclized with hydrazine to produce the triazole ring. Subsequent methylation and methoxylation steps yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-6-(2-chlorophenyl)-6-methoxy-1-methyl-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products

Major products formed from these reactions include hydroxylated, deschloro, and substituted derivatives, each with potentially different pharmacological properties .

Scientific Research Applications

8-Chloro-6-(2-chlorophenyl)-6-methoxy-1-methyl-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other triazolobenzodiazepines.

    Biology: Studied for its effects on neurotransmitter systems and potential as a therapeutic agent.

    Medicine: Investigated for its anxiolytic, sedative, and anticonvulsant properties.

Mechanism of Action

The mechanism of action of 8-Chloro-6-(2-chlorophenyl)-6-methoxy-1-methyl-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepine involves the modulation of the gamma-aminobutyric acid (GABA) neurotransmitter system. The compound binds to the GABA_A receptor, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative effects. This interaction involves specific molecular targets and pathways that are crucial for its pharmacological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-6-(2-chlorophenyl)-6-methoxy-1-methyl-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other triazolobenzodiazepines. Its methoxy group and specific halogen substitutions contribute to its unique binding affinity and efficacy at the GABA_A receptor .

Properties

Molecular Formula

C18H15Cl2N3O2

Molecular Weight

376.2 g/mol

IUPAC Name

8-chloro-6-(2-chlorophenyl)-6-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepine

InChI

InChI=1S/C18H15Cl2N3O2/c1-11-21-22-17-10-25-18(24-2,13-5-3-4-6-15(13)20)14-9-12(19)7-8-16(14)23(11)17/h3-9H,10H2,1-2H3

InChI Key

QZIBEZONWWJOAK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(OC2)(C4=CC=CC=C4Cl)OC

Origin of Product

United States

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